molecular formula C12H19N B2944504 (2R)-3-(4-Methylphenyl)pentan-2-amine CAS No. 2248213-75-2

(2R)-3-(4-Methylphenyl)pentan-2-amine

Cat. No.: B2944504
CAS No.: 2248213-75-2
M. Wt: 177.291
InChI Key: CFLXCFWSEWVFDB-RWANSRKNSA-N
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Description

(2R)-3-(4-Methylphenyl)pentan-2-amine is a chiral organic compound belonging to the class of substituted phenylalkylamines, which are of significant interest in medicinal chemistry and neuroscience research. The compound features a defined (2R) stereocenter and a 4-methylphenyl substituent, making it a valuable candidate for structure-activity relationship (SAR) investigations. Its structure suggests potential as a substrate for pharmacological studies targeting monoamine transporters in the brain. Preliminary research on structurally related methcathinone analogs indicates that compounds within this class often act as releasing agents at monoamine transporters, including the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters . Systematic SAR studies have shown that substitutions on the phenyl ring, such as the 4-methyl group in this compound, are critical determinants of potency and selectivity at these transporters . Researchers can utilize this chiral building block to explore the stereospecific effects on transporter binding and activation, which is crucial for understanding the neurochemical basis of stimulant effects and developing research tools for studying neurotransmitter dynamics. This product is supplied for research applications only, including but not limited to: in vitro analytical and pharmacological assays, as a standard in chromatographic analysis, and as a key intermediate in the synthesis of more complex molecules for scientific investigation. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2R)-3-(4-methylphenyl)pentan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-12(10(3)13)11-7-5-9(2)6-8-11/h5-8,10,12H,4,13H2,1-3H3/t10-,12?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLXCFWSEWVFDB-RWANSRKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=C(C=C1)C)[C@@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(4-Methylphenyl)pentan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2-pentanone.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methylbenzaldehyde and 2-pentanone in the presence of a base such as sodium hydroxide.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine compound.

    Chiral Resolution: The final step involves chiral resolution to obtain the (2R)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(4-Methylphenyl)pentan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

(2R)-3-(4-Methylphenyl)pentan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-(4-Methylphenyl)pentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substituents

2-(4-Methoxyphenyl)-3-methylpentan-2-amine (Compound 34)
  • Structure : Features a 4-methoxyphenyl group instead of 4-methylphenyl.
  • Synthesis : Prepared via sec-butyllithium-mediated alkylation (72% yield, dr = 1:1) .
  • Lower steric bulk may improve solubility in polar solvents.
(2-Chlorophenyl)methylamine
  • Structure : Substituted with a 2-chlorophenyl group.
  • Properties : The electron-withdrawing chlorine atom reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions or enzyme interactions .
  • Molecular Weight : 211.73 g/mol, slightly higher than the target compound (estimated ~193 g/mol).
Methylme(2R)-2-(4-methylphenyl)-... ()
  • Note: A repetitive structural motif in highlights the prevalence of 4-methylphenyl groups in psychoactive arylalkylamines. This suggests the target compound may share similar pharmacokinetic profiles, such as blood-brain barrier permeability, with hallucinogenic analogs like HDEP-2 .

Stereochemical Variants

(2S)-Pentan-2-amine (173) vs. (2R)-Pentan-2-amine (258)
  • Key Findings: Docking studies () reveal that the R-enantiomer (258) interacts differently with enzyme active sites (e.g., Glu at P3 in MGYP000357504158). (2S)-173: May exhibit weaker binding in systems lacking complementary residues like P5' or P20 .

Complex Cyclic and Bicyclic Analogs

N-{[(1R,3S)-3-Isopropyl-3-...]cyclopentyl}tetrahydro-2H-pyran-4-amine (Example 13, )
  • Structure : Incorporates a tetrahydro-2H-pyran ring and cyclopentyl group.
  • Molecular Weight : 411 g/mol, significantly larger than the target compound.
  • Applications : Such complexity is typical in pharmaceutical candidates (e.g., kinase inhibitors), contrasting with the simpler, more flexible structure of (2R)-3-(4-methylphenyl)pentan-2-amine .
2-Chloro-N-methyl-5-(((1S,2R,4S)-bicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine (Compound 20, )
  • Structure : Contains a rigid bicyclic framework and chlorine substituent.
  • Properties : The chlorine and bicyclic structure enhance metabolic stability but reduce solubility compared to the target compound .

Thiophene and Heterocyclic Derivatives

(4-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine
  • Structure : Substituted with a thiophene ring.
  • Properties : The sulfur atom in thiophene may facilitate π-π stacking interactions distinct from those of the 4-methylphenyl group. Molecular weight (197.34 g/mol) is comparable to the target compound .

Comparative Data Table

Compound Name Molecular Formula Key Substituent Molecular Weight (g/mol) Synthesis Yield (%) Notable Properties
This compound C₁₂H₁₉N 4-Methylphenyl ~193 N/A High lipophilicity; R-configuration
2-(4-Methoxyphenyl)-3-methylpentan-2-amine C₁₃H₂₁NO 4-Methoxyphenyl 207.32 72 Enhanced hydrogen-bonding potential
(2-Chlorophenyl)methylamine C₁₂H₁₈ClN 2-Chlorophenyl 211.73 N/A Electron-withdrawing substituent
(4-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine C₁₁H₁₉NS Thiophen-2-ylmethyl 197.34 N/A Heterocyclic π-interactions

Research Implications and Gaps

  • Stereoselectivity : The R-configuration of the target compound may optimize enzyme interactions in biocatalytic applications, as suggested by docking studies .
  • Synthetic Challenges : Direct synthesis data are lacking; methods from analogous compounds (e.g., palladium-catalyzed coupling in ) require validation .
  • Pharmacological Potential: Structural similarities to psychoactive arylalkylamines () warrant further investigation into receptor binding profiles .

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